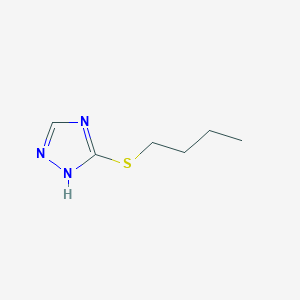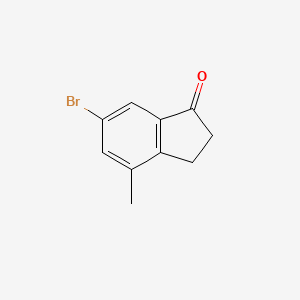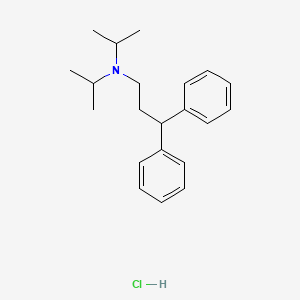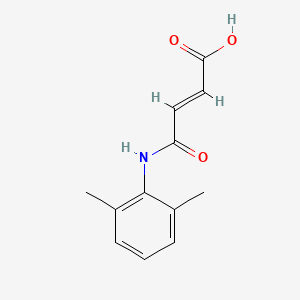
4-(2,6-二甲基苯胺基)-4-氧代丁-2-烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is a compound that is structurally related to a class of aroylacrylic acids. These compounds are characterized by an aryl group attached to an acrylic acid moiety, which in this case is further modified by the presence of an amino group with two methyl substituents on the benzene ring. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and evaluated for various biological activities, including antimicrobial and anticonvulsant properties .
Synthesis Analysis
The synthesis of related compounds typically involves the use of Michael addition reactions, where nucleophiles such as nitrogen, sulfur, or carbon nucleophiles are added to an α,β-unsaturated carbonyl compound. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has been used as a starting material to prepare a series of heterocyclic compounds, including pyridazinones and thiazoles derivatives . Although the exact synthesis of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of aroylacrylic acids typically includes a conjugated system that can participate in various chemical reactions. The presence of the dimethylanilino group suggests potential for increased hydrophobic interactions and possibly an impact on the electronic distribution within the molecule, which could influence its reactivity and biological activity .
Chemical Reactions Analysis
Aroylacrylic acids can react with various nucleophiles under Michael addition conditions. For example, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with aliphatic thiols to form stable fluorescent thiol adducts, which can be used for the spectrophotometric and fluorimetric determination of thiol-containing drugs . This suggests that 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid could potentially undergo similar reactions with nucleophiles, leading to the formation of novel adducts.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid are not directly reported, related compounds have been shown to possess properties that make them suitable for biological activity studies. For example, the novel isomeric forms of 4[(dimethylphenyl)amino]-4-oxobut-2-enoic acid have been evaluated for anticonvulsant activity, and their median lethal doses (LD50) were determined, indicating their relative safety at certain doses . The physical properties such as solubility, melting point, and stability of these compounds are important for their practical application in biological assays and pharmaceutical formulations.
科学研究应用
结构分析和分子相互作用
类似于 4-(2,6-二甲基苯胺基)-4-氧代丁-2-烯酸的化合物,如 N-苯基马来酰胺酸,其分子结构展示了促进分子内氢键形成的平面构型,这影响了它们的物理性质和相互作用。这些结构见解对于理解该化合物的反应性和在材料科学和药物设计中的潜在应用至关重要 (K. Lo & S. Ng, 2009)。
合成和化学反应性
对 4-氧代丁-2-烯酸衍生物(包括吲哚基取代变体)的合成和反应性的研究表明,它们可用作共轭加成的迈克尔受体。此类化学性质有助于开发对映体富集的化合物,以用于潜在的治疗应用 (D. Berkeš et al., 2007)。
生物活性及潜在治疗药物
一系列 4-芳基-2-羟基-4-氧代丁-2-烯酸和酯类表现出对犬尿氨酸-3-羟化酶的有效抑制,突出了它们作为神经保护剂的潜力。这些发现强调了结构修饰在增强生物活性和治疗功效中的重要性 (M. Drysdale et al., 2000)。
杂环化合物合成
使用 4-(4-溴苯基)-4-氧代丁-2-烯酸作为合成一系列新型杂环化合物的先驱,包括芳基丙烯酸、哒嗪酮和呋喃酮衍生物,说明了 4-氧代丁-2-烯酸在有机合成中的多功能性。这些化合物表现出有希望的抗菌活性,展示了开发新型抗菌剂的潜力 (M. El-Hashash et al., 2015)。
金属配合物的形成
研究 4-[(4-氟苯基)氨基]-4-氧代丁-2-烯酸与过渡金属离子的新配合物,揭示了它们的合成、热和磁性。此类研究提供了对这些化合物在材料科学应用中的见解,包括在催化和磁性材料中的潜在用途 (W. Ferenc et al., 2017)。
作用机制
Target of Action
It is known that this compound is a derivative of 2,6-dimethylaniline , which is a key starting material for many classes of drugs, including anesthetics like Lidocaine . Therefore, it’s plausible that this compound may interact with similar targets as these drugs, such as voltage-gated sodium channels, which are crucial for signal transduction in neurons.
Mode of Action
Lidocaine acts as a local anesthetic by blocking sodium channels, thereby numbing the sensations of tissues . It’s possible that 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid could have a similar interaction with its targets, leading to changes in signal transduction.
Result of Action
If it acts similarly to Lidocaine, it could potentially numb tissue sensations and block or decrease muscle contractility, resulting in effects like vasodilation, hypotension, and irregular heart rate .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its interaction with its targets .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid involves the condensation of 2,6-dimethylaniline with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2,6-dimethylaniline", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ice" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylaniline (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and a catalytic amount of piperidine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 3: Combine the aqueous layer with sodium hydroxide and stir the mixture at room temperature for 1 hour. Acidify the mixture with hydrochloric acid to pH 2-3.", "Step 4: Extract the product with ethyl acetate and wash the organic layer with water. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the residue in hot ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 1 hour.", "Step 6: Cool the mixture in an ice bath and acidify with hydrochloric acid to pH 2-3. Collect the precipitate by filtration and wash with water.", "Step 7: Dry the product under vacuum to obtain 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid." ] } | |
CAS 编号 |
31460-31-8 |
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC 名称 |
(Z)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6- |
InChI 键 |
BDIUUKLMBSBKIT-SREVYHEPSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O |
其他 CAS 编号 |
31460-31-8 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



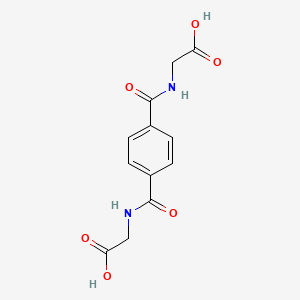
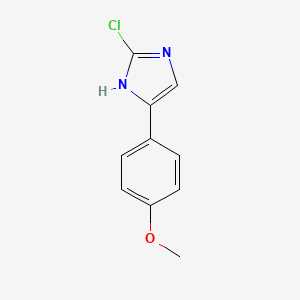

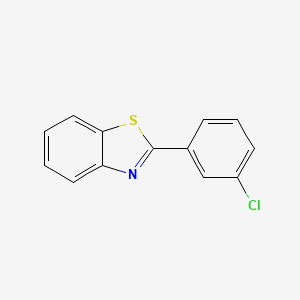
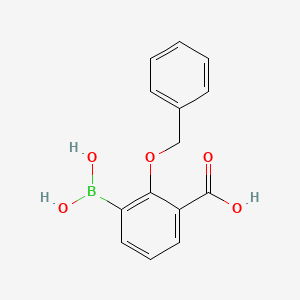
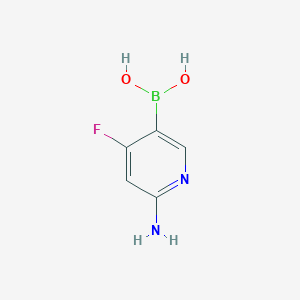
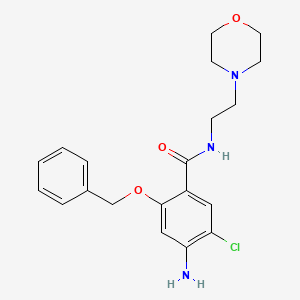
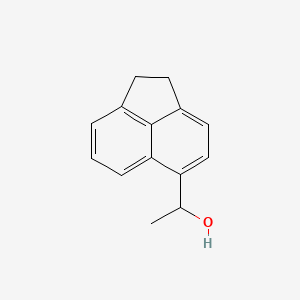

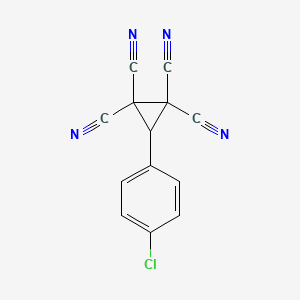
![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)
